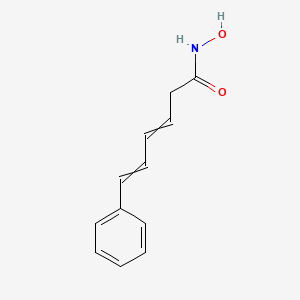
4-(4-Aminophenyl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(4-Aminophényl)quinoléine-2(1H)-one est un composé organique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-(4-Aminophényl)quinoléine-2(1H)-one implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la sélection de matières premières appropriées, telles que la 4-nitroaniline et la 2-chloroquinoléine.
Substitution nucléophile : La réaction entre la 4-nitroaniline et la 2-chloroquinoléine est réalisée dans des conditions de substitution nucléophile. Cette étape implique le remplacement de l’atome de chlore dans la 2-chloroquinoléine par le groupe amino de la 4-nitroaniline.
Réduction : L’intermédiaire résultant est ensuite soumis à des conditions de réduction pour convertir le groupe nitro en groupe amino, produisant la 4-(4-Aminophényl)quinoléine-2(1H)-one.
Méthodes de production industrielle
La production industrielle de la 4-(4-Aminophényl)quinoléine-2(1H)-one suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin d’obtenir des rendements et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
La 4-(4-Aminophényl)quinoléine-2(1H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine-2,4-dione.
Réduction : Les réactions de réduction peuvent modifier davantage le groupe amino, conduisant à différents dérivés de la quinoléine substitués.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogénures d’alkyle et les chlorures d’acyle sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine substitués, qui peuvent avoir différentes propriétés biologiques et chimiques.
4. Applications de la recherche scientifique
La 4-(4-Aminophényl)quinoléine-2(1H)-one a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de dérivés de la quinoléine plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Elle est utilisée dans le développement de matériaux ayant des propriétés spécifiques, telles que la fluorescence et la conductivité.
Applications De Recherche Scientifique
4-(4-Aminophenyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.
Mécanisme D'action
Le mécanisme d’action de la 4-(4-Aminophényl)quinoléine-2(1H)-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes et à des récepteurs, modulant leur activité. Les voies impliquées peuvent inclure l’inhibition de l’activité enzymatique ou l’interférence avec les processus de signalisation cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(4-Nitrophényl)quinoléine-2(1H)-one : Ce composé est similaire, mais il contient un groupe nitro au lieu d’un groupe amino.
4-(4-Méthylphényl)quinoléine-2(1H)-one : Ce dérivé a un groupe méthyle à la place du groupe amino.
Unicité
La 4-(4-Aminophényl)quinoléine-2(1H)-one est unique en raison de son groupe amino, qui confère une réactivité chimique et une activité biologique spécifiques. Cela en fait un composé précieux pour diverses applications, en particulier en chimie médicinale.
Propriétés
Numéro CAS |
144039-27-0 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
4-(4-aminophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12N2O/c16-11-7-5-10(6-8-11)13-9-15(18)17-14-4-2-1-3-12(13)14/h1-9H,16H2,(H,17,18) |
Clé InChI |
PKYHARJQPRKUTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)N2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


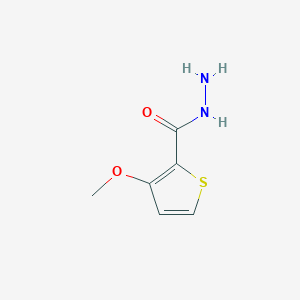
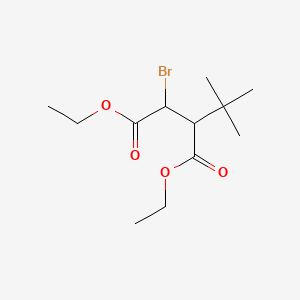

![[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile](/img/structure/B12544953.png)
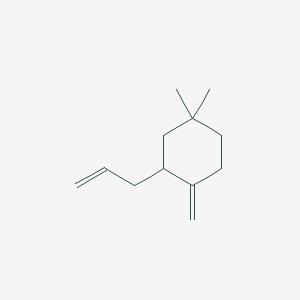
![1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea](/img/structure/B12544967.png)
![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)
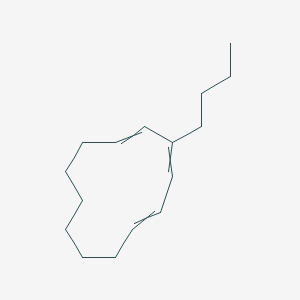
![5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene](/img/structure/B12544978.png)


